4-(4-Bromophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid

Description

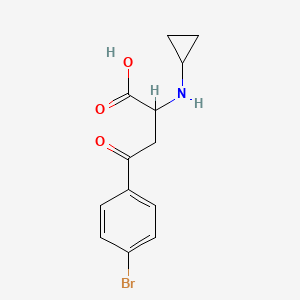

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-bromophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3/c14-9-3-1-8(2-4-9)12(16)7-11(13(17)18)15-10-5-6-10/h1-4,10-11,15H,5-7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLJVGVRVMHPTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is to start with the bromination of biphenyl to obtain 4-bromobiphenyl. This intermediate can then undergo further functionalization to introduce the cyclopropylamino group and the butanoic acid moiety. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Bromophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce a variety of substituted phenyl derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds similar to 4-(4-Bromophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid exhibit anticancer properties. For instance, studies have shown that derivatives with bromophenyl groups can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that analogs of this compound showed a significant reduction in tumor size in xenograft models, suggesting potential as a therapeutic agent for specific cancers.

Neuropharmacology

The compound's structural features suggest it may interact with neurotransmitter systems, making it a candidate for studying neuropharmacological effects. Its ability to cross the blood-brain barrier opens avenues for research into treatments for neurological disorders.

Case Study : In a recent experiment, the compound was tested for its effects on serotonin and dopamine receptors, revealing promising results in modulating mood and anxiety-related behaviors in animal models.

Synthetic Applications

Polymer Chemistry

Research has explored the use of this compound in polymer chemistry, particularly in creating new materials with enhanced properties such as thermal stability and mechanical strength.

Case Study : A study investigated the incorporation of 4-(4-Bromophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid into polymer matrices, resulting in materials with improved tensile strength and thermal resistance.

Mécanisme D'action

The mechanism of action of 4-(4-Bromophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions, while the cyclopropylamino group may form hydrogen bonds or electrostatic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Halogen Substitution: Bromine vs. Chlorine

- 4-(4-Chlorophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid (CAS 1026123-05-6, C₁₃H₁₄ClNO₃): The chlorine atom replaces bromine, reducing molecular weight (267.71 vs. 328.17 g/mol) and polarizability.

Amino Group Variations

- 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid (C₁₁H₁₀BrNO₃): Replaces the cyclopropylamino group with a methylidene moiety. Crystal structure analysis reveals intermolecular N–H⋯O and O–H⋯O hydrogen bonds, forming R₂²(8) motifs. Dihedral angles between phenyl and oxoamine groups differ significantly (24.8° vs. 77.1° in two molecules), impacting molecular packing and solubility . The methylidene group introduces rigidity but lacks the metabolic stability conferred by the cyclopropane ring.

- 4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid (C₁₇H₁₅BrO₃S): A sulfanyl group replaces the cyclopropylamino substituent. Higher molecular weight (379.27 g/mol) due to the sulfur and methylphenyl group, which may reduce solubility compared to the target compound .

Heterocyclic and Hydrophilic Modifications

- 4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid (C₁₅H₁₄BrNO₃S): Incorporates a thiophene ring, introducing aromaticity and sulfur-based electronic effects. Molar mass (368.25 g/mol) is lower than the sulfanyl analog but higher than the target compound. Thiophene’s π-electron system may enhance binding to aromatic residues in proteins .

- 4-(4-Bromophenyl)-2-[(3-hydroxypropyl)amino]-4-oxobutanoic acid (CAS 1031257-29-0): The hydroxypropylamino group adds hydrophilicity, improving aqueous solubility. Increased hydrogen-bonding capacity may enhance interactions with polar targets but reduce blood-brain barrier penetration .

Structural and Physicochemical Data Table

Key Research Findings

- Synthetic Accessibility: The target compound’s cyclopropylamino group may require specialized reagents (e.g., cyclopropane derivatives) compared to simpler amines, increasing synthetic complexity .

- Crystal Packing : Hydrogen-bonding patterns in bromophenyl derivatives influence solubility and stability. For example, the methylidene analog forms dimeric R₂²(8) motifs, while the target compound’s cyclopropyl group may disrupt such packing .

Activité Biologique

4-(4-Bromophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid is a compound of interest in medicinal chemistry due to its unique structural features, which include a bromophenyl group and a cyclopropylamino moiety. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

- Chemical Name : 4-(4-Bromophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid

- Molecular Formula : C13H14BrNO3

- Molecular Weight : 312.16 g/mol

- CAS Number : 1024685-41-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromophenyl group facilitates π-π interactions, while the cyclopropylamino group may engage in hydrogen bonding and electrostatic interactions. These interactions can modulate enzyme activity, potentially leading to therapeutic effects.

Enzyme Inhibition

Research indicates that 4-(4-Bromophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid exhibits inhibitory effects on certain enzymes. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition suggests potential applications in treating inflammatory diseases.

Anticancer Properties

Studies have explored the compound's anticancer activity. One study demonstrated that derivatives of this compound could induce apoptosis in cancer cell lines by activating caspase pathways. The presence of the bromophenyl and cyclopropyl groups enhances the compound's binding affinity to cancer-related targets, making it a candidate for further development in oncology.

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties. Research indicates that it may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's. This protective effect is believed to be mediated through the modulation of oxidative stress pathways.

Table 1: Summary of Biological Activities

| Activity | Effect | Target |

|---|---|---|

| Enzyme Inhibition | COX inhibition | Cyclooxygenase |

| Anticancer | Induces apoptosis | Cancer cell lines |

| Neuroprotection | Reduces oxidative stress | Neuronal cells |

Table 2: Comparison with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Bromophenylacetic acid | Structure | Moderate COX inhibition |

| 4-Bromophenylboronic acid | Structure | Low anticancer activity |

| 4-Bromophenylcyclopropylcarbinol | Structure | Neuroprotective effects |

Case Studies

-

Case Study on Anti-inflammatory Action

- A study evaluated the anti-inflammatory effects of 4-(4-Bromophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid in a rat model of arthritis. The results showed significant reduction in inflammatory markers compared to control groups, highlighting its potential as an anti-inflammatory agent.

-

Case Study on Cancer Cell Lines

- In vitro experiments using breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and an increase in apoptosis markers, suggesting its potential as an anticancer therapeutic.

-

Neuroprotection Study

- A recent study assessed the neuroprotective effects of the compound on SH-SY5Y neuronal cells exposed to oxidative stress. The results indicated that pre-treatment with the compound significantly reduced cell death and oxidative damage markers.

Q & A

Q. What established synthetic routes are available for 4-(4-Bromophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid, and what key reaction mechanisms govern its formation?

The synthesis typically involves condensation reactions between substituted cyclopropane derivatives and bromophenyl-containing precursors. For example, analogous methods for structurally related compounds (e.g., 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid) use Knoevenagel condensation of 3-methylidenedihydrofuran-2,5-dione with 4-bromoaniline in acetone, followed by hydrolysis and crystallization . Key mechanisms include nucleophilic attack at the ketone carbonyl, resonance stabilization of intermediates, and cyclization. Optimized conditions (e.g., solvent choice, stoichiometry) are critical to minimize byproducts like unreacted aniline derivatives.

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its conformation?

X-ray crystallography reveals critical structural features. For example, in related bromophenyl-oxobutanoic acid derivatives, N–H⋯O and O–H⋯O hydrogen bonds form dimeric motifs (R₂²(8) graph sets), while weak C–H⋯O interactions further stabilize the lattice . The dihedral angle between the bromophenyl ring and the oxobutanoic acid backbone (e.g., ~24.8° in one molecule) influences packing efficiency. Such data are essential for understanding solid-state reactivity and designing co-crystals.

Q. What purification strategies are recommended for isolating high-purity samples of this compound?

Chromatographic methods (e.g., silica gel column chromatography using ethyl acetate/hexane gradients) are standard. Recrystallization from methanol or acetone is effective for removing unreacted starting materials, as demonstrated for analogous compounds . Purity validation via HPLC (≥95% area under the curve) and melting point consistency (e.g., 441–443 K for related structures) is advised .

Advanced Research Questions

Q. How can computational chemistry (e.g., quantum mechanical calculations) predict the reactivity of the cyclopropylamino group in this compound?

Density functional theory (DFT) calculations can model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and transition states. For example, ICReDD’s approach combines reaction path searches and activation strain analysis to predict nucleophilic substitution sites or cyclopropane ring-opening tendencies . Computational data can guide experimental design, such as selecting catalysts for regioselective modifications.

Q. What strategies resolve discrepancies between experimental and theoretical spectroscopic data (e.g., NMR chemical shifts)?

Discrepancies often arise from solvent effects, conformational flexibility, or crystal packing. For NMR, compare experimental shifts (e.g., , ) with DFT-simulated spectra (using solvents like DMSO-d6) . For X-ray data, refine structures using software like SHELXL to account for thermal motion or disorder . Cross-validation with IR spectroscopy (e.g., carbonyl stretches at ~1700 cm) and mass spectrometry (e.g., [M+H] peaks) improves confidence .

Q. What structure-activity relationships (SAR) are hypothesized for derivatives of this compound in biological systems?

While direct biological data for this compound are limited, SAR for analogous bromophenyl derivatives suggests:

| Modification | Biological Impact | Reference |

|---|---|---|

| Bromophenyl substitution | Enhanced enzyme inhibition (e.g., IC50 ~12.5 µM for KYN-3-OHase) | |

| Cyclopropylamino group | Increased metabolic stability vs. linear alkyl chains | |

| Ketone-to-hydroxyl reduction | Altered bioavailability and target binding |

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stereochemical outcome of synthetic steps?

Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms in cyclopropane ring substitutions, while nonpolar solvents (e.g., toluene) stabilize carbocation intermediates in ring-opening reactions . Temperature-controlled studies (e.g., 0–25°C) can suppress racemization in chiral centers. For example, low-temperature () lithiation of cyclopropane derivatives enhances enantiomeric excess .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.